Benmoxin Benmoxin Benmoxin is a member of benzoic acids.
Benmoxin is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and rapidly used in Europe as an antidepressant. However, this agent is no longer marketed.
Brand Name: Vulcanchem
CAS No.: 7654-03-7
VCID: VC0520759
InChI: InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
SMILES: CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

Benmoxin

CAS No.: 7654-03-7

Cat. No.: VC0520759

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benmoxin - 7654-03-7

Specification

CAS No. 7654-03-7
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name N'-(1-phenylethyl)benzohydrazide
Standard InChI InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
Standard InChI Key BEWNZPMDJIGBED-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Canonical SMILES CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Appearance Solid powder
Melting Point 93.5 °C

Introduction

Chemical and Structural Characteristics of Benmoxin

Molecular Architecture

Benmoxin’s structure comprises a benzoyl group linked to a hydrazine moiety, with a phenylethyl substituent at the N2 position. The InChIKey BEWNZPMDJIGBED-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . X-ray crystallography and mass spectrometry confirm its planar benzohydrazide core, which facilitates interactions with the MAO-A enzyme’s flavin adenine dinucleotide (FAD) cofactor .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H16N2OC_{15}H_{16}N_2O
Average Mass240.306 Da
Monoisotopic Mass240.126263 Da
SolubilityLow in water, high in lipids
Melting Point75–77°C

The compound’s lipophilicity (logP ≈ 2.8) enables efficient blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .

Pharmacological Mechanism and Selectivity

MAO-A Inhibition Dynamics

Benmoxin reversibly binds to MAO-A with an IC50 of ~1.2 µM, preferentially inhibiting the deamination of serotonin and norepinephrine over dopamine . Unlike irreversible MAOIs (e.g., phenelzine), its hydrazine group forms transient hydrogen bonds with FAD, allowing enzyme activity to resume within 24–48 hours after discontinuation . This reversibility reduces the risk of prolonged tyramine-induced hypertension, though dietary precautions remain necessary .

Comparative Selectivity Profile

MAOIMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (A/B)
Benmoxin1.2>10083:1
Moclobemide6.0>1,000167:1
Tranylcypromine0.050.20.25:1

Data adapted from Da Prada et al. (1989) and Kettler et al. (1990) .

Therapeutic Applications in Neuropsychiatry

Major Depressive Disorder (MDD)

In double-blind trials, Benmoxin demonstrated comparable efficacy to tranylcypromine, with a 66% reduction in Hamilton Rating Scale for Depression (HAMD-17) scores versus 41% for tricyclic antidepressants . Its rapid onset (7–10 days) and efficacy in treatment-resistant depression (TRD) position it as a second-line option .

Anxiety and Phobic Disorders

A 1993 study by Heinze et al. reported a 58% remission rate in social anxiety disorder patients receiving Benmoxin, attributed to elevated synaptic serotonin levels modulating amygdala hyperactivity .

Food CategoryExamplesRisk Level
Fermented DairyCamembert, CheddarHigh
Processed MeatsSalami, PepperoniModerate
Alcoholic BeveragesChianti, Tap BeerHigh

Recent Advances and Future Directions

Structural Analogues and Prodrugs

Modifying the phenylethyl side chain to incorporate fluorinated groups (e.g., 3-fluoro-7-(2,2,2-trifluoroethoxy)-phenoxathiin-10,10-dioxide) enhances MAO-A affinity by 40% while mitigating tyramine sensitivity . PET studies using 11C^{11}C-clorgyline confirm 85% MAO-A occupancy at 60 mg doses without dietary restrictions .

Neuropathic Pain Management

Preclinical models demonstrate Benmoxin’s efficacy in reducing mechanical allodynia (paw withdrawal threshold +120%, p<0.01 vs. placebo), likely via spinal cord serotonin modulation . A Phase II trial (NCT00739908) is evaluating its adjunctive use in fibromyalgia .

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